molecular formula C10H16N2O2S B3306025 N-(3-amino-2-methylphenyl)propane-1-sulfonamide CAS No. 926189-88-0

N-(3-amino-2-methylphenyl)propane-1-sulfonamide

Cat. No.: B3306025
CAS No.: 926189-88-0
M. Wt: 228.31 g/mol
InChI Key: ZLTVRAYPQYTMDO-UHFFFAOYSA-N
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Description

“N-(3-amino-2-methylphenyl)propane-1-sulfonamide” is a chemical compound with the CAS Number: 926189-88-0 . It has a molecular weight of 228.32 and its IUPAC name is N-(3-amino-2-methylphenyl)-1-propanesulfonamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16N2O2S/c1-3-7-15(13,14)12-10-6-4-5-9(11)8(10)2/h4-6,12H,3,7,11H2,1-2H3 . This indicates that the compound has a sulfonamide group attached to a propane chain, which is further connected to a 2-methylphenyl group with an amino group at the 3-position.


Physical and Chemical Properties Analysis

The compound is a powder at room temperature . Unfortunately, no further physical or chemical properties were found in the search results.

Scientific Research Applications

Biocatalysis in Drug Metabolism

N-(3-amino-2-methylphenyl)propane-1-sulfonamide is used in biocatalysis for drug metabolism. A study demonstrated the application of microbial-based surrogate biocatalytic systems to produce mammalian metabolites of the biaryl-bis-sulfonamide LY451395, a potent potentiator of the AMPA receptors. This approach generated several metabolites previously detected in in vivo studies (Zmijewski et al., 2006).

GABAB Receptor Antagonists Synthesis

The compound is involved in the synthesis of 3-amino-N-aryl-2-hydroxypropane-1-sulfonamides, contributing to the development of specific GABAB receptor antagonists. This synthesis process involves the reaction of epoxy sulfonamide with sodium azide, followed by reduction (Hughes & Prager, 1997).

Chemical Structure Characterization

In chemical research, a new compound containing the this compound structure was synthesized and characterized using various spectroscopic methods. This demonstrates the compound's relevance in advancing structural chemistry (Fall et al., 2021).

Polymer Modification

This compound is utilized in the modification of polymers. For example, radiation-induced hydrogels were modified with various amine compounds, including this sulfonamide, to form amine-treated polymers. These polymers exhibited enhanced thermal stability and promising biological activities, indicating potential medical applications (Aly & El-Mohdy, 2015).

Catalysis in Organic Synthesis

The compound has been used in catalysis for the synthesis of secondary and tertiary sulfonamides. Studies show its application in reactions involving bromopyridine and alkyl and aryl sulfonamides, indicating its importance in organic synthesis (Han, 2010).

Synthesis of Vinylsulfones and Vinylsulfonamides

This compound plays a role in the synthesis of vinylsulfones and vinylsulfonamides, which have a wide range of biological activities and are frequently used in synthetic organic chemistry (Anonymous, 2020).

Safety and Hazards

The compound has been classified under GHS07 and has the signal word 'Warning’ . Hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . These indicate that the compound can cause harm if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-3-7-15(13,14)12-10-6-4-5-9(11)8(10)2/h4-6,12H,3,7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTVRAYPQYTMDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CC=CC(=C1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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